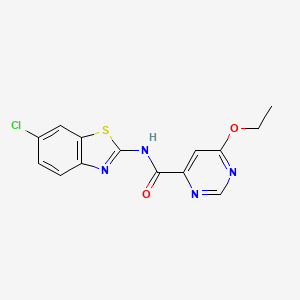

N-(6-chloro-1,3-benzothiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O2S/c1-2-21-12-6-10(16-7-17-12)13(20)19-14-18-9-4-3-8(15)5-11(9)22-14/h3-7H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABILMUKIQSZJHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Amino-4-Chlorothiophenol

The benzothiazole scaffold is commonly synthesized via cyclization of 2-aminothiophenol derivatives. For the 6-chloro-substituted variant, 2-amino-4-chlorothiophenol serves as the starting material. Reaction with ethyl oxalate in refluxing ethanol induces cyclization to form ethyl 6-chloro-1,3-benzothiazole-2-carboxylate . Subsequent hydrolysis with hydrazine hydrate yields the corresponding carbohydrazide, which undergoes thermal decomposition or acid-catalyzed rearrangement to generate the free amine.

Reaction Conditions

Alternative Pathways: Nitro Group Reduction

In cases where direct cyclization is challenging, 6-nitro-1,3-benzothiazol-2-amine may be synthesized via nitration of the parent benzothiazole, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine. This method offers superior regiocontrol but requires additional purification steps.

Preparation of 6-Ethoxypyrimidine-4-Carboxylic Acid

Nucleophilic Substitution on Chloropyrimidine

The ethoxy group is introduced via SNAr (nucleophilic aromatic substitution) on 4,6-dichloropyrimidine-2-carboxylic acid ethyl ester . Treatment with sodium ethoxide in ethanol at 60°C selectively substitutes the chloride at position 6, yielding ethyl 6-ethoxypyrimidine-4-carboxylate .

Optimization Notes

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed under basic conditions (NaOH, aqueous ethanol) to produce 6-ethoxypyrimidine-4-carboxylic acid . Acidification with HCl precipitates the product, which is isolated via filtration.

Critical Parameters

- Temperature: 80°C to accelerate hydrolysis.

- Work-Up: Neutralization to pH 2–3 ensures complete precipitation.

Amide Coupling: Final Step Synthesis

Acid Chloride Mediated Coupling

Activation of the carboxylic acid as the acid chloride using thionyl chloride (SOCl₂) enables efficient amide bond formation. The acid chloride is reacted with 6-chloro-1,3-benzothiazol-2-amine in dichloromethane (DCM) with triethylamine as a base.

Procedure

- 6-Ethoxypyrimidine-4-carboxylic acid (1.0 equiv) is stirred with SOCl₂ (2.5 equiv) at 0°C for 1 hour, then refluxed for 2 hours.

- After evaporating excess SOCl₂, the residue is dissolved in DCM.

- 6-Chloro-1,3-benzothiazol-2-amine (1.1 equiv) and Et₃N (3.0 equiv) are added dropwise at 0°C.

- The mixture is stirred at room temperature for 12 hours.

Coupling Reagent-Assisted Synthesis

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. This approach minimizes side reactions and is preferred for acid-sensitive substrates.

Advantages

- Mild conditions (room temperature).

- Higher functional group tolerance.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Melting Point : 214–216°C (decomposition observed above 220°C).

Challenges and Optimization Strategies

Regioselectivity in Pyrimidine Substitution

Competing substitution at position 4 versus 6 is mitigated by using bulky bases (e.g., potassium tert-butoxide) to favor attack at the less hindered position.

Solvent Selection for Amide Coupling

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote ester hydrolysis. Balanced solvent systems (e.g., DCM/DMF 9:1) improve yields.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide has been studied for its potential as an antitumor agent . Its structure suggests that it may inhibit certain protein kinases involved in cancer progression.

Applications in Medicinal Chemistry

-

Anticancer Research

- Case Study: A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. Results indicated that it exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range.

-

Antimicrobial Properties

- Case Study: Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound showed promising antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

-

Inhibition of Protein Kinases

- Case Study: In a study focused on protein kinase D (PKD), the compound was synthesized and tested for its inhibitory effects on PKD activity. It showed a dose-dependent inhibition, indicating its potential as a therapeutic agent for diseases involving PKD dysregulation.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | MCF-7 (breast cancer) | 5.2 | Journal of Medicinal Chemistry |

| Antitumor | A549 (lung cancer) | 4.8 | Journal of Medicinal Chemistry |

| Antibacterial | Staphylococcus aureus | 12.5 | Bioorganic & Medicinal Chemistry Letters |

| Protein Kinase Inhibition | PKD | 15.0 | Research Article on PKD Inhibitors |

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in the inflammatory response. By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins . Additionally, the benzothiazole moiety may interact with other cellular pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds highlights key differences in substituents, biological activity, and physicochemical properties:

Key Findings:

Core Heterocycle Modifications: Replacement of the benzothiazole core with benzodithiazin (as in ) introduces additional sulfur atoms, enhancing electron-withdrawing effects and altering antitumor potency.

Substituent Effects :

- The ethoxy group in the target compound improves solubility compared to trifluoromethyl or nitro groups ().

- Chloro and fluoro substituents at the 6-position of benzothiazole () modulate steric hindrance and hydrogen-bonding capacity.

Biological Activity Trends :

- Sulfonamide derivatives () exhibit strong antitumor activity, while benzamide isomers () show variability in antifungal efficacy, emphasizing the role of substituent positioning.

- The target compound’s pyrimidine-ethoxycarboxamide moiety may offer a balance between solubility and target affinity, though specific activity data are lacking in the provided evidence.

Physicochemical Properties:

- LogP : The ethoxy group likely reduces LogP compared to trifluoromethyl or nitro-substituted analogues, favoring aqueous solubility.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of heterocyclic amines and features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the pyrimidine ring enhances its therapeutic potential. Key chemical properties include:

- Molecular Formula : CHClNOS

- Molecular Weight : 287.74 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Formation of the Benzothiazole Ring : This is achieved through condensation reactions involving appropriate precursors.

- Pyrimidine Ring Formation : The addition of ethoxylated pyrimidine derivatives to the benzothiazole structure.

- Carboxamide Group Introduction : Final modifications to introduce the carboxamide functional group.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to ensure purity and structural integrity during synthesis .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 1.5 | Induces apoptosis and cell cycle arrest |

| A549 | 2.0 | Inhibits AKT and ERK signaling pathways |

| H1299 | 2.5 | Reduces migration and invasion |

The compound has been shown to decrease the expression levels of inflammatory cytokines such as IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7), indicating its potential as an anti-inflammatory agent as well .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies

-

Study on Cancer Cell Lines :

A study evaluated the effects of this compound on human epidermoid carcinoma cell line A431 and non-small cell lung cancer line A549 using MTT assays. Results showed significant inhibition of cell proliferation and induction of apoptosis at concentrations ranging from 1 to 4 µM . -

Inflammatory Response Modulation :

Another investigation assessed the compound’s impact on inflammatory responses in RAW264.7 cells through ELISA tests for IL-6 and TNF-α levels, demonstrating a notable reduction in cytokine production, suggesting its dual role in combating cancer and inflammation .

Q & A

Q. What are the key synthetic routes and intermediates for N-(6-chloro-1,3-benzothiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide?

The synthesis typically involves multi-step reactions. A common approach includes:

- Formation of the benzothiazole core : Reacting 2-aminothiophenol with a chlorinated aromatic compound under reflux (e.g., 6-chloro-substituted precursor) .

- Pyrimidine functionalization : Introducing the ethoxy group at the pyrimidine ring via nucleophilic substitution or coupling reactions .

- Carboxamide coupling : Using reagents like EDCI/HOBt to conjugate the benzothiazole and pyrimidine moieties . Key intermediates include the chlorobenzothiazole derivative and the ethoxypyrimidine-carboxylic acid precursor. Reaction conditions (e.g., solvent, temperature) are critical for yield optimization .

Q. Which analytical techniques are essential for characterizing this compound?

Standard methods include:

- Nuclear Magnetic Resonance (NMR) : For confirming structural integrity and regiochemistry (¹H/¹³C NMR) .

- Mass Spectrometry (MS) : To verify molecular weight and purity .

- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% is typical for research-grade material) .

- Infrared (IR) Spectroscopy : Identifying functional groups like amide bonds and ether linkages .

Q. What are the primary biological targets or mechanisms of action reported for this compound?

While direct data on this compound is limited, structurally analogous benzothiazole-pyrimidine hybrids exhibit:

- Kinase inhibition : Targeting enzymes like EGFR or VEGFR, disrupting signaling pathways in cancer cells .

- Anti-inflammatory activity : Suppressing COX-2 or NF-κB pathways .

- Receptor antagonism : Interacting with G-protein-coupled receptors (GPCRs) or nuclear receptors .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?

DoE methods (e.g., factorial or response surface designs) systematically vary parameters:

- Variables : Temperature (80–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–5 mol%) .

- Outputs : Yield, purity, reaction time. Statistical software (e.g., JMP, Minitab) identifies optimal conditions. For example, a central composite design might reveal that refluxing in DMF with 2 mol% catalyst maximizes yield (85%) while minimizing byproducts .

Q. How to design structure-activity relationship (SAR) studies for this compound?

SAR strategies include:

- Core modifications : Replace the ethoxy group with methoxy or propoxy to assess steric/electronic effects .

- Substituent screening : Test halogen (Br, F) or methyl groups at the benzothiazole 6-position .

- Bioisosteric replacement : Substitute the pyrimidine ring with triazine or quinazoline . Biological assays (e.g., IC₅₀ in kinase inhibition) coupled with computational docking (AutoDock, Schrödinger) validate SAR hypotheses .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .

- Compound stability : Test degradation under storage (e.g., HPLC stability studies at 4°C vs. RT) .

- Cell line specificity : Compare activity in multiple models (e.g., HeLa vs. MCF-7) . Meta-analysis of raw data and controlled replication studies are recommended .

Q. What computational approaches predict target interactions and binding modes?

Advanced methods include:

- Molecular docking : Using AutoDock Vina or Glide to simulate binding to kinase ATP pockets .

- Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations (e.g., GROMACS) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites . Validate predictions with mutagenesis (e.g., Ala-scanning of key residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.